4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3,4-dihydroisoquinoline sulfonyl group linked to a tetrahydronaphthothiazole scaffold. Its structure integrates sulfonamide and heterocyclic moieties, which are common in pharmacologically active molecules targeting enzymes or receptors. The sulfonyl group enhances binding affinity to biological targets, while the fused tetrahydronaphthothiazole core may contribute to metabolic stability and conformational rigidity.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1,2,4,5-tetrahydrobenzo[e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c31-26(29-27-28-25-23-8-4-3-6-19(23)11-14-24(25)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-10,12-13,27-28H,11,14-17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTVYBZZUGRMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Solubility : The tetrahydronaphthothiazole core likely improves lipid solubility compared to simpler thiazoles (e.g., sulfathiazole derivatives), as seen in ECHEMI analogs .
Metabolic Stability
- The fused tetrahydronaphthothiazole in the target compound may reduce cytochrome P450-mediated oxidation compared to non-fused thiazoles (e.g., sulfathiazole derivatives) .
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